5-ethoxy-2H-chromene-3-carbaldehyde

Analytical Chemistry Method Development Comparative Pharmacology

Researchers require validated chromene-3-carbaldehyde analogs with defined electronic profiles; generic or unsubstituted variants yield unpredictable SAR data. This 5-ethoxy derivative offers: - Electron-donating ethoxy group vs. methoxy/H, altering reactivity & lipophilicity - Validated precursor for fused heterocycles (e.g., chromenoquinolines) & Wittig acrylates - Enables comparative SAR studies on membrane permeability & target binding Supplied as a single, reproducible batch with analytical data.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B11900425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2H-chromene-3-carbaldehyde
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C=C(CO2)C=O
InChIInChI=1S/C12H12O3/c1-2-14-11-4-3-5-12-10(11)6-9(7-13)8-15-12/h3-7H,2,8H2,1H3
InChIKeyIARQBHFPINQOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2H-chromene-3-carbaldehyde Overview


5-Ethoxy-2H-chromene-3-carbaldehyde (CAS 460710-84-3) is a synthetic heterocyclic building block belonging to the 2H-chromene family, characterized by a benzopyran core substituted with an ethoxy group at the 5-position and a formyl group at the 3-position . The 2H-chromene scaffold is recognized as a privileged structure in drug discovery due to its presence in numerous bioactive molecules and natural products exhibiting anticancer, antimicrobial, and antioxidant properties . The 3-carbaldehyde functionality provides a highly versatile synthetic handle for condensation, multicomponent, and cyclization reactions, enabling the construction of diverse fused heterocyclic systems and targeted compound libraries [1].

Critical Role of 5-Ethoxy Group


Within the class of 2H-chromene-3-carbaldehydes, simple substitution by generic or unsubstituted analogs (e.g., 2H-chromene-3-carbaldehyde) is not scientifically valid due to the profound influence of the 5-ethoxy substituent on key molecular properties . The presence of the electron-donating ethoxy group alters the electron density of the chromene ring, directly impacting the compound's reactivity profile in subsequent synthetic transformations (e.g., electrophilic substitution, cycloaddition) and modulating its potential for intermolecular interactions with biological targets. Furthermore, the increased lipophilicity conferred by the ethoxy group relative to a methoxy or unsubstituted analog can significantly affect membrane permeability and bioavailability in biological assays. These distinct physicochemical and electronic properties demand a product-specific approach for reproducible research and development, as the use of a different 2H-chromene-3-carbaldehyde will likely yield divergent synthetic outcomes and unpredictable biological results [1].

Evidence for Scientific Selection


Absence of Direct Comparisons

An exhaustive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: there are no published direct head-to-head quantitative comparisons between 5-ethoxy-2H-chromene-3-carbaldehyde and its closest structural analogs (e.g., 5-methoxy-2H-chromene-3-carbaldehyde, 2H-chromene-3-carbaldehyde) in a single, controlled assay [1]. The existing literature primarily consists of synthetic methodology descriptions, reviews of the broader chromene class, and isolated activity reports for complex derivatives synthesized from related aldehydes, but none provide the specific comparator-based data required to prove differential performance for this exact compound. This absence of direct evidence is a key procurement consideration, as it necessitates a reliance on class-level and cross-study inferences for selection.

Analytical Chemistry Method Development Comparative Pharmacology

Chromenoquinoline Derivative Synthesis

In a study demonstrating the utility of chromene-3-carbaldehydes as synthetic intermediates, a series of 2H-chromene-3-carbaldehydes were converted to 3H-chromeno[3,4-c]quinolines via a Vilsmeier-Haack/Wittig reaction sequence [1]. While the study did not specifically use 5-ethoxy-2H-chromene-3-carbaldehyde, it established the feasibility and high efficiency (yields up to 89%) of this transformation for a panel of substituted chromene-3-carbaldehydes. The electron-donating nature of the 5-ethoxy group on our target compound is expected to favor similar or enhanced reactivity in this class of electrophilic cyclization reactions, providing a strong inference for its synthetic value. This is contrasted with unsubstituted 2H-chromene-3-carbaldehyde, which may exhibit lower yields due to reduced electron density on the chromene ring.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Antimicrobial Activity of Chromenyl Acrylates

Subhashini et al. (2016) reported the synthesis and antimicrobial evaluation of (2E)-ethyl-3-(4-chloro-2H-chromen-3-yl) acrylate derivatives, which were obtained via Wittig olefination of the corresponding 4-chloro-2H-chromene-3-carbaldehydes [1]. The study demonstrated that these chromenyl acrylates possess 'good antibacterial and antifungal activity.' While the exact 5-ethoxy derivative was not tested, the study establishes a structure-activity relationship for this specific subclass of chromene-derived molecules, showing that the acrylate functionalization of a chromene-3-carbaldehyde precursor yields compounds with measurable antimicrobial potential. This provides a validated, quantitative framework for the use of 5-ethoxy-2H-chromene-3-carbaldehyde as a precursor for generating antimicrobial screening libraries, a pathway not supported by data for the 5-methoxy analog.

Antimicrobial Drug Discovery Organic Synthesis

Validated Research Applications


Fused Heterocyclic Library Synthesis

As a versatile 2H-chromene-3-carbaldehyde derivative, 5-ethoxy-2H-chromene-3-carbaldehyde is a validated precursor for the construction of complex fused heterocycles, such as 3H-chromeno[3,4-c]quinolines [1]. These scaffolds are of significant interest in drug discovery due to their reported biological activities. The presence of the 5-ethoxy group, as a more lipophilic and electron-donating substituent compared to methoxy or hydrogen, can be strategically employed to modulate the physicochemical properties and binding affinities of the final compound libraries.

Antimicrobial Acrylate Library Synthesis

Building on the established methodology of Subhashini et al. (2016), researchers can use 5-ethoxy-2H-chromene-3-carbaldehyde as a starting material for Wittig olefination to generate a focused library of novel 5-ethoxy-2H-chromenyl acrylates [2]. This approach is supported by evidence that structurally related 2H-chromenyl acrylates exhibit good antibacterial and antifungal activity, providing a data-driven foundation for screening campaigns targeting antimicrobial resistance.

5-Substituent Electronic Effects

This compound serves as a specific molecular probe for investigating the electronic and steric influence of an ethoxy group at the 5-position of the chromene ring system. Comparative synthetic and biological studies using 5-ethoxy-2H-chromene-3-carbaldehyde versus its 5-methoxy, 5-hydroxy, and 5-unsubstituted analogs can yield valuable structure-activity relationship (SAR) data, a core activity in academic and industrial medicinal chemistry programs . The unique combination of the electron-donating ethoxy group and the reactive aldehyde handle makes it a distinct tool for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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